molecular formula C14H14ClNO4S B2897843 Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 137987-66-7

Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate

Cat. No.: B2897843
CAS No.: 137987-66-7
M. Wt: 327.78
InChI Key: ROFXXCJKXJRTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H14ClNO4S and its molecular weight is 327.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound serves as a precursor in the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one and its Schiff bases, exhibiting promising antimicrobial and anti-inflammatory activities. The modification of this compound through acetylation and subsequent reactions with hydrazine hydrate leads to the formation of compounds with significant biological activity, demonstrating its importance in the development of new antimicrobial agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Transformations and Derivative Synthesis

Further chemical transformations of Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate involve acylation and reactions that introduce basic substituents, leading to the creation of new heterocyclic compounds. These processes illustrate the compound's versatility as a chemical building block for the synthesis of complex molecules with potential application in various fields of chemistry and pharmacology (Sauter, Stanetty, Potužak, & Baradar, 1976).

Photophysical and Photochemical Studies

The compound's derivatives have been explored for their photophysical properties, including fluorescence and singlet oxygen activation, indicating its potential application in photochemical studies and the development of photodynamic therapy agents. These studies underscore the compound's utility in investigating the fundamental aspects of photochemistry and its application in developing novel therapeutic approaches (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Mechanism of Action

Mode of Action

It’s known that esters, a class of compounds to which this molecule belongs, can undergo various reactions such as hydrolysis, aminolysis, and trans-esterification . These reactions can lead to changes in the compound and its targets, potentially influencing biological processes.

Biochemical Pathways

The compound, being an ester, may participate in ester-related biochemical pathways. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This reaction could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the compound is soluble in diethylether and very slightly soluble in water and hexane . This suggests that the compound’s bioavailability could be influenced by its solubility properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in different solvents suggests that its action could be influenced by the solvent environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

ethyl 2-acetamido-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h6H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFXXCJKXJRTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.